molecular formula C12H12N4O4S B256598 1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B256598
M. Wt: 308.32 g/mol
InChI Key: DFPDDIHSVKJRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a combination of aromatic, nitro, methoxy, triazole, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The starting materials often include 4-methoxy-3-nitrobenzaldehyde and 5-methyl-4H-1,2,4-triazole-3-thiol. The key steps in the synthesis may include:

    Condensation Reaction: The aldehyde group of 4-methoxy-3-nitrobenzaldehyde reacts with the thiol group of 5-methyl-4H-1,2,4-triazole-3-thiol under basic conditions to form a thioether linkage.

    Oxidation: The intermediate product may undergo oxidation to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amino derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. The nitro and triazole groups are particularly important for binding to biological targets and exerting effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
  • 1-(4-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Uniqueness

1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the presence of both methoxy and nitro groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H12N4O4S

Molecular Weight

308.32 g/mol

IUPAC Name

1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C12H12N4O4S/c1-7-13-12(15-14-7)21-6-10(17)8-3-4-11(20-2)9(5-8)16(18)19/h3-5H,6H2,1-2H3,(H,13,14,15)

InChI Key

DFPDDIHSVKJRLV-UHFFFAOYSA-N

SMILES

CC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Canonical SMILES

CC1=NC(=NN1)SCC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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